N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a useful research compound. Its molecular formula is C36H34N4O8S and its molecular weight is 682.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
The molecular formula of the compound is C31H42N4O5S.
Key Features
- Dimethoxyphenyl groups contribute to its lipophilicity.
- The quinazoline moiety is known for various biological activities including anticancer properties.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound's structure suggests potential inhibition of specific kinases involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of the PI3K/Akt pathway.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal moderate activity against a range of bacterial strains. The presence of the sulfanyl group enhances its interaction with bacterial cell walls, potentially leading to increased permeability and subsequent cell death.
Enzyme Inhibition
The compound's ability to inhibit enzymes such as dihydrofolate reductase (DHFR) has been studied. Inhibition of DHFR is a well-known mechanism for anticancer drugs as it interferes with DNA synthesis in rapidly dividing cells.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Effects : The presence of methoxy groups on the phenyl rings significantly enhances lipophilicity and biological activity.
- Linker Variations : Modifications in the ethyl linker can influence binding affinity to target enzymes or receptors.
Substituent | Effect on Activity |
---|---|
Methoxy (–OCH₃) | Increases lipophilicity and solubility |
Sulfanyl (–S–) | Enhances antimicrobial properties |
Quinazoline ring | Potential anticancer activity |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a similar quinazoline derivative's effect on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Study 2: Antimicrobial Screening
In vitro assays were conducted against Gram-positive and Gram-negative bacteria. The compound displayed moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Study 3: Enzyme Inhibition Analysis
Molecular docking studies revealed that the compound binds effectively to DHFR with a binding affinity comparable to established inhibitors. This suggests a promising avenue for further development as an anticancer agent.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O8S/c1-44-28-7-5-4-6-26(28)38-33(41)20-49-36-39-27-18-32-31(47-21-48-32)17-25(27)35(43)40(36)19-23-8-11-24(12-9-23)34(42)37-15-14-22-10-13-29(45-2)30(16-22)46-3/h4-13,16-18H,14-15,19-21H2,1-3H3,(H,37,42)(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXBNHOZJWBMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=CC=C6OC)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.